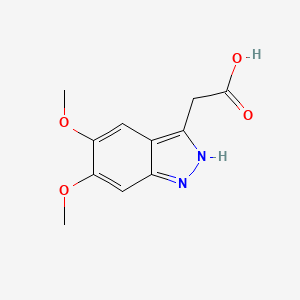
2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of two methoxy groups at positions 5 and 6 on the indazole ring and an acetic acid moiety at position 3. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through electrophilic substitution reactions using methanol and an appropriate catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced via a nucleophilic substitution reaction, where a suitable acetic acid derivative reacts with the indazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives of the compound .
科学的研究の応用
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Methoxyindazole: A compound with one methoxy group and similar indazole core.
6-Methoxyindazole: Another related compound with a single methoxy group.
Uniqueness
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid is unique due to the presence of two methoxy groups at specific positions on the indazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
2-(5,6-dimethoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-3-6-7(4-10(9)17-2)12-13-8(6)5-11(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
MZTMMUQASMUWQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
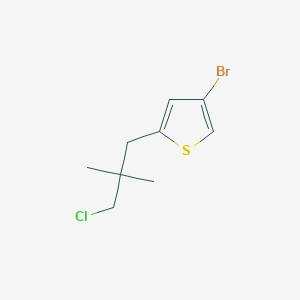


amine](/img/structure/B13198844.png)
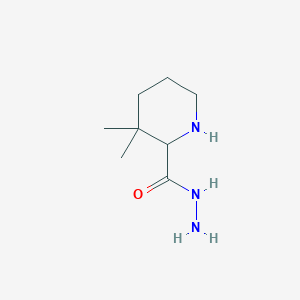
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
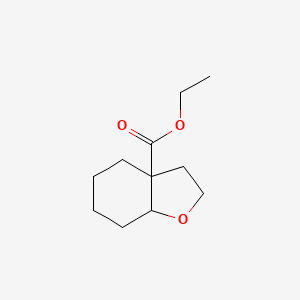
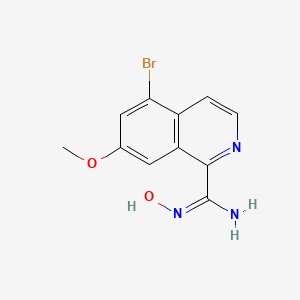
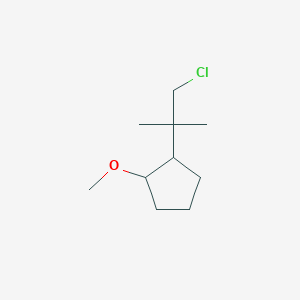
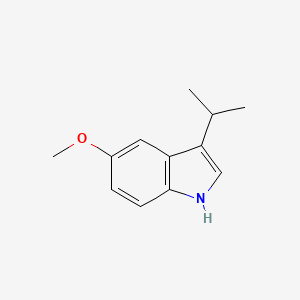
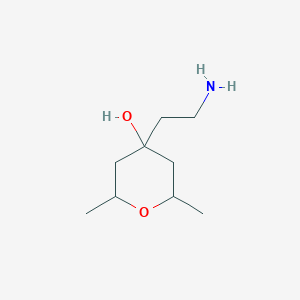
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)

